molecular formula C9H9BrF3N B1386723 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1020989-57-4

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1386723
CAS No.: 1020989-57-4
M. Wt: 268.07 g/mol
InChI Key: IPLZHOOBPJFPAC-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H8BrF3N. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 2-(trifluoromethyl)aniline to obtain 2-bromo-5-(trifluoromethyl)aniline. This intermediate is then subjected to a reductive amination reaction with an appropriate aldehyde or ketone to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules, making it useful in drug discovery and development.

    Medicine: Research into its potential therapeutic applications includes studies on its effects on specific biological targets, such as enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of agrochemicals and materials science, particularly in the synthesis of fluorinated compounds with desirable properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. Its amine group allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds with different functional groups cannot.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLZHOOBPJFPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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